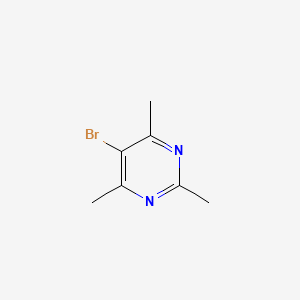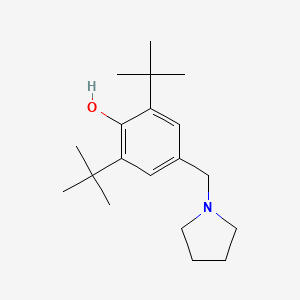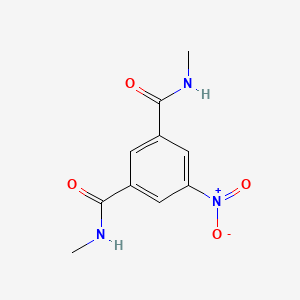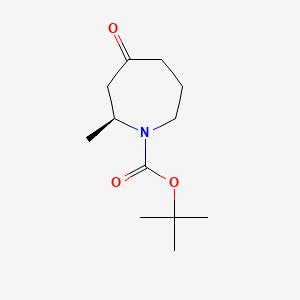
5-(Hydroxymethyl)-4,6-dimethyl-2-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol is a pyrimidine derivative characterized by its unique structure, which includes two methyl groups, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol typically involves multiple steps. One common method starts with the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide in the presence of sodium tungstate and tetrabutylammonium bromide affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of dimethyl carbonate as a methylating agent and hydrogen peroxide for oxidation minimizes the production of hazardous waste and reduces the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone or sulfoxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophilic reagents like sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: 4,6-Dimethyl-2-(methylsulfonyl)-5-pyrimidinemethanol.
Reduction: 4,6-Dimethyl-2-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a hydroxymethyl group.
4,6-Dimethyl-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methylthio and hydroxymethyl groups.
Uniqueness
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol is unique due to the presence of both a methylthio and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2OS/c1-5-7(4-11)6(2)10-8(9-5)12-3/h11H,4H2,1-3H3 |
InChI Key |
GQFBKCMOVQMTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)

![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)




![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)





